Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate Demonstrates Differential Alkaline Phosphatase Isozyme Inhibition: TNAP vs. Germ Cell AP
In NIH Molecular Libraries Program screening, methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate exhibited isozyme-selective inhibition of human alkaline phosphatase. The compound showed measurable inhibition of tissue-nonspecific alkaline phosphatase (TNAP) while demonstrating negligible activity against the germ cell alkaline phosphatase isozyme, indicating potential isozyme discrimination [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.33 × 10³ nM (2.33 μM) against TNAP |
| Comparator Or Baseline | Same compound tested against Germ Cell Alkaline Phosphatase: IC50 > 1.00 × 10⁵ nM (>100 μM) |
| Quantified Difference | >43-fold differential in IC50 between TNAP and germ cell AP isozymes |
| Conditions | Sanford-Burnham Center for Chemical Genomics (SBCCG) NIH Molecular Libraries Screen; human alkaline phosphatase isozymes |
Why This Matters
This differential inhibition profile enables researchers investigating tissue-nonspecific alkaline phosphatase biology to select a probe with measurable target engagement while maintaining a wide selectivity window against closely related off-target isozymes.
- [1] BindingDB BDBM41861: IC50 data for human tissue-nonspecific alkaline phosphatase (2.33E+3 nM) and human germ cell alkaline phosphatase (>1.00E+5 nM). Sanford-Burnham Medical Research Institute NIH Molecular Libraries Screen. View Source
